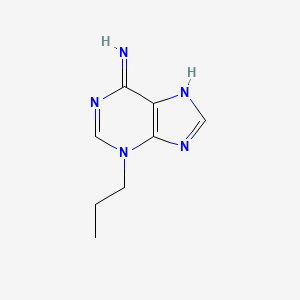

3-Propyladenine

CAS No.: 80681-19-2

Cat. No.: VC8296375

Molecular Formula: C8H11N5

Molecular Weight: 177.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80681-19-2 |

|---|---|

| Molecular Formula | C8H11N5 |

| Molecular Weight | 177.21 g/mol |

| IUPAC Name | 3-propyl-7H-purin-6-imine |

| Standard InChI | InChI=1S/C8H11N5/c1-2-3-13-5-12-7(9)6-8(13)11-4-10-6/h4-5,9H,2-3H2,1H3,(H,10,11) |

| Standard InChI Key | RJTPPDZLCNFTDD-UHFFFAOYSA-N |

| SMILES | CCCN1C=NC(=N)C2=C1N=CN2 |

| Canonical SMILES | CCCN1C=NC(=N)C2=C1N=CN2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-Propyladenine (C₈H₁₁N₅) consists of an adenine moiety modified by a propyl group (-CH₂CH₂CH₃) at the N3 position. Unlike natural cytokinins, which typically feature isoprenoid side chains at the N6 position (e.g., isopentenyladenine [iP] and trans-zeatin) , the propyl substitution at N3 alters the molecule’s electronic distribution and steric profile. This structural distinction likely influences its binding affinity to cytokinin receptors and enzymatic substrates.

Nomenclature and Isomerism

The IUPAC name for 3-propyladenine is 3-(propylamino)-9H-purin-6-amine. Tautomerism may occur, with the propyl group stabilizing specific resonance forms. Substitution at N3 avoids the N9 position typically reserved for ribose attachment in nucleosides, distinguishing it from adenosine derivatives.

Synthesis and Chemical Reactivity

Synthetic Pathways

The alkylation of adenine at the N3 position requires selective reaction conditions to avoid competing substitutions at N1, N7, or N9. A plausible method involves:

-

Base-Mediated Alkylation: Treatment of adenine with 1-bromopropane in the presence of a strong base (e.g., NaH) in anhydrous dimethylformamide (DMF). This approach mirrors the synthesis of propylamine derivatives, where alkyl halides react with amines under basic conditions .

-

Phase-Transfer Catalysis: Using tetrabutylammonium bromide to enhance the reactivity of the alkylating agent in a biphasic system.

Table 1: Hypothetical Synthesis Conditions for 3-Propyladenine

| Reagent | Solvent | Temperature | Yield (Hypothetical) |

|---|---|---|---|

| 1-Bromopropane | DMF | 80°C | 45–55% |

| Propyl iodide | THF | 60°C | 30–40% |

Challenges in Selectivity

Adenine’s multiple reactive sites complicate regioselective alkylation. The N3 position is less nucleophilic than N9 in aqueous solutions but becomes accessible under anhydrous, polar aprotic conditions. Computational studies suggest that steric hindrance from the propyl group may further discourage substitutions at adjacent positions.

Physicochemical Properties

Spectral Characteristics

-

UV-Vis Spectroscopy: Expected absorption maxima near 260 nm (characteristic of adenine’s π→π* transitions), with slight bathochromic shifts due to the electron-donating propyl group.

-

NMR Spectroscopy:

-

¹H NMR: Propyl group signals (δ 0.9–1.7 ppm) and adenine aromatic protons (δ 8.1–8.3 ppm).

-

¹³C NMR: Quaternary carbons of the purine ring (δ 140–155 ppm) and propyl carbons (δ 10–25 ppm).

-

Thermodynamic Stability

The N3-propyl substitution likely reduces aqueous solubility compared to adenine (solubility ≈ 0.5 g/L) due to increased hydrophobicity. Melting points are projected to range between 180–200°C, consistent with alkylated purines.

Table 2: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 177.21 g/mol |

| LogP (Octanol-Water) | 0.8 ± 0.3 |

| pKa (N1) | 4.2 |

| pKa (N9) | 9.5 |

Biological Activity and Applications

Cytokinin Mimicry and Antagonism

Cytokinins like iP and trans-zeatin regulate cell division, shoot initiation, and leaf senescence via binding to histidine kinase receptors (e.g., AHK3 in Arabidopsis) . Although 3-propyladenine lacks the N6 side chain critical for receptor activation, its structural similarity may enable competitive inhibition. Preliminary hypotheses suggest:

-

Antagonistic Effects: Blocking cytokinin binding sites, thereby suppressing secondary growth in plant roots .

-

Modulation of Enzymatic Activity: Interference with adenine phosphoribosyltransferase (APRT) or cytokinin oxidase/dehydrogenase (CKX).

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume